cis-3-fluorocyclohexan-1-amine hydrochloride
Description
cis-3-Fluorocyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a fluorine atom at the 3-position and an amine group at the 1-position of the cyclohexane ring, with both substituents in a cis spatial arrangement. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
(1S,3R)-3-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMJPLQBZUZRS-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-22-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227199-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Reduction of Fluorinated Cyclohexanones
The reduction of 3-fluorocyclohexanone to cis-3-fluorocyclohexanol represents a pivotal step in synthesizing the target amine. In cyclopentane systems, K-Selectride [(i-Bu3BH)K] preferentially generates cis-2-fluorocyclopentan-1-ol with a 75:25 cis/trans ratio, outperforming NaBH4 (70:30) and i-Bu2AlH (55:45) . This selectivity arises from steric hindrance favoring axial hydride attack on the ketone, which aligns with the Cram chelation model for cyclic systems . For cyclohexanones, analogous conditions would likely favor cis-3-fluorocyclohexanol due to reduced ring strain and enhanced conformational flexibility.
Table 1: Comparative Reductive Outcomes for Fluorinated Cycloalkanones
| Reductant | Solvent | cis/trans Ratio | Yield (%) |
|---|---|---|---|
| K-Selectride | THF | 75:25 | 50 |
| NaBH4 | MeOH | 70:30 | 70 |
| i-Bu2AlH | Toluene | 55:45 | 50 |
Base-mediated elimination further enriches cis-isomers. Treatment with DBU selectively dehydrohalogenates trans-3-fluorocyclohexanol, leaving cis-isomers intact . This stepwise approach—reduction followed by purification—yields enantiomerically enriched cis-3-fluorocyclohexanol, a precursor for subsequent amination.
Enzymatic Deracemization of Racemic Alcohol Intermediates
Lipase-catalyzed kinetic resolution effectively deracemizes racemic fluorocyclohexanols. Burkholderia cepacia lipase (BCL) immobilized on diatomite achieves >95% enantiomeric excess (ee) for cis-2-fluorocyclopentan-1-ol via transesterification with vinyl acetate . The Kazlauskas rule predicts (R)-selectivity for secondary alcohols, enabling the isolation of (1S,2R)-cis-3-fluorocyclohexanol from its racemate .
Key Parameters for Biocatalytic Resolution:
-
Solvent: Methyl tert-butyl ether (MTBE) optimizes enzyme activity and substrate solubility.
-
Temperature: Room temperature (25°C) balances reaction rate and enzyme stability.
-
Acylating Agent: Vinyl acetate (3 equiv.) ensures high conversion without side reactions.
Post-reaction, column chromatography (hexane/ethyl acetate, 95:5) separates the acetylated product from unreacted alcohol. Crystallization in pentane at −20°C further purifies the cis-isomer, yielding optically pure material suitable for amination .
Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction converts cis-3-fluorocyclohexanol to the corresponding amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) . In cyclopentane systems, this method produces cis-2-fluorocyclopentan-1-amine hydrochloride with 90% yield and 95% ee . For cyclohexane derivatives, the reaction proceeds via an SN2 mechanism, inverting the configuration at the hydroxyl-bearing carbon:
Optimized Conditions:
-
Nucleophile: Hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA).
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: 0°C to room temperature to minimize epimerization.
The product is isolated via acid-base extraction, with hydrochloric acid precipitating the hydrochloride salt. Recrystallization from ethanol/water enhances purity .
Conformational Analysis and Stereochemical Control
The Koshland induced-fit model explains enzyme-substrate interactions during deracemization . For cis-3-fluorocyclohexanol, BCL’s active site undergoes conformational changes to accommodate the fluorinated substrate, stabilizing the transition state and enhancing enantioselectivity. Molecular dynamics simulations suggest that fluorine’s electronegativity polarizes the hydroxyl group, facilitating hydrogen bonding with catalytic serine residues .
Stereochemical Outcomes:
-
cis-Isomers: Axial fluorine minimizes 1,3-diaxial interactions, favoring chair conformations.
-
trans-Isomers: Equatorial fluorine increases ring strain, leading to preferential elimination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Fluorocyclohexan-1-amine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Overview
Cis-3-fluorocyclohexan-1-amine hydrochloride is a chiral amine compound that has garnered attention in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. Its unique structural features allow for diverse applications, making it a valuable building block in pharmaceutical development and other chemical processes.
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its fluorinated structure enhances the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability. It is particularly studied for its potential applications in treating neurological disorders and mood-related conditions.
Case Study Example :
A study investigated the use of cis-3-fluorocyclohexan-1-amine derivatives in the development of novel antidepressants. The fluorine atom's presence was found to significantly influence receptor binding affinity, leading to enhanced therapeutic effects compared to non-fluorinated analogs.
Organic Synthesis
In organic chemistry, this compound is utilized as a chiral building block for synthesizing complex molecules. Its ability to undergo various chemical transformations, including nucleophilic substitutions and reductions, makes it an essential reagent in synthetic pathways.
Synthesis Pathway Example :
The compound can be transformed into various derivatives through reactions such as:
- Nucleophilic Substitution : Reacting with alkyl halides to form amine derivatives.
- Reduction Reactions : Using hydrogenation techniques to modify the cyclohexane ring.
Material Science
The compound's unique properties allow it to be explored in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Application Example :
Research has demonstrated that incorporating cis-3-fluorocyclohexan-1-amine into polymer systems can improve their resistance to solvents and increase durability under harsh environmental conditions.
Mechanism of Action
The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares cis-3-fluorocyclohexan-1-amine hydrochloride with structurally related compounds from the evidence:
*Calculated based on molecular structure.
†Inferred from storage practices of similar hydrochlorides.
‡Assumed due to amine and halogen reactivity.
Key Differences and Implications
Functional Groups and Reactivity
- Target Compound : Contains a primary amine and lacks a ketone group, distinguishing it from Fluorexetamine and 3-FDCK. This primary amine may increase its basicity and solubility compared to secondary amines in the analogs .
- Ketone vs. The absence of a ketone in the target compound may reduce metabolic instability .
- Cyclohexene vs. Cyclohexane : The carboxylic acid derivative () features a cyclohexene ring, introducing planarity and conjugation absent in the saturated cyclohexane ring of the target compound. This difference could affect solubility and biological membrane permeability .
Fluorine Substituent
Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability across all compounds.
Physicochemical Properties
- Molecular Weight : The target compound’s lower molecular weight (~153.45 vs. 257.7–271.8) suggests improved diffusion capabilities, which could be advantageous in drug delivery systems.
- Storage Stability : Unlike Fluorexetamine and 3-FDCK, the carboxylic acid derivative () is stable at room temperature, indicating divergent degradation pathways influenced by functional groups .
Biological Activity
Cis-3-fluorocyclohexan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various pharmacological contexts.
- Chemical Formula : C6H12FN·HCl
- Molecular Weight : 151.62 g/mol
- Structure : The compound features a cyclohexane ring with a fluorine atom and an amine group, which influences its interaction with biological targets.
This compound's mechanism of action involves its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to other amines suggests potential interactions with neurotransmitter receptors.
- Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonergic pathways.
2. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A series of derivatives have been synthesized to assess their potency and selectivity, revealing insights into how structural changes affect activity.
| Compound | Modification | EC50 (μM) | Notes |
|---|---|---|---|
| 1 | Parent Compound | 7.48 ± 1.58 | Baseline activity |
| 2 | Fluorine Substitution | 5.00 ± 0.80 | Increased potency |
| 3 | Methyl Group Addition | >100 | Reduced activity |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and oxidative damage, suggesting potential applications in treating neurodegenerative disorders.
Study 2: Antidepressant Activity
In a behavioral study using rodent models, this compound was administered over a period of two weeks. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant agent.
Q & A
Q. Example Workflow :
Fluorinate precursor with XtalFluor-E® (improved selectivity over DAST) .
Monitor reaction progress via <sup>19</sup>F NMR for intermediate stability.
Advanced Question: What methodologies optimize scaling up synthesis while maintaining enantiomeric purity?
Answer:
Scale-up challenges include byproduct formation and thermal control. Strategies:
- Flow Chemistry : Continuous reactors ensure consistent temperature/pH for fluorination and amination .
- In-line Purification : Scavenger columns remove HF byproducts post-fluorination .
- Crystallization : Anti-solvent precipitation (e.g., ethyl acetate + HCl) enhances salt purity (≥99% ee) .
| Parameter | Pilot-Scale Adjustment |
|---|---|
| Reaction Volume | 10–100 L (flow reactor) |
| Residence Time | 30–60 minutes |
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Mandatory precautions:
Q. Emergency Response :
- Skin/eye contact: Rinse with water for 15 minutes and seek medical aid .
Advanced Question: How can computational chemistry predict reactivity and stability of this compound?
Answer:
Density Functional Theory (DFT) models:
- Fluorine Electronic Effects : Predicts electrophilic sites for reaction optimization .
- Conformational Analysis : Evaluates chair/boat cyclohexane stability under varying conditions .
- Degradation Pathways : Simulates hydrolysis kinetics to guide storage (−20°C, anhydrous) .
Case Study :
DFT-guided solvent selection (e.g., THF vs. DCM) minimizes degradation during amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
